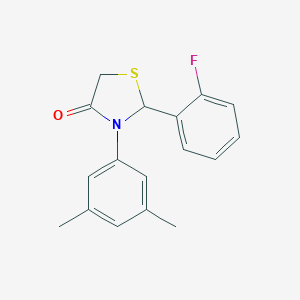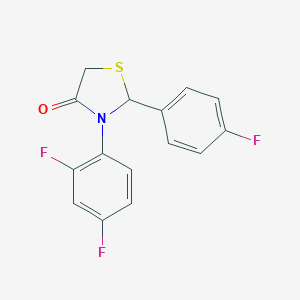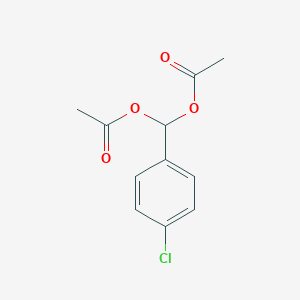![molecular formula C16H14ClN3OS B261614 (2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one, commonly known as CMPI, is a synthetic compound with a thiazolidinone core structure. It has been found to exhibit potent antitumor activity and is being studied for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of CMPI is not fully understood, but it is believed to involve the inhibition of the STAT3 signaling pathway, which is known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
CMPI has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to reduce the expression of genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CMPI is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, which may limit its potential use. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
Future research on CMPI could focus on elucidating its mechanism of action, as well as determining its safety and efficacy in animal models and humans. It could also be studied in combination with other cancer therapies to determine its potential use in combination therapy. Finally, further studies could be conducted to determine its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of CMPI involves the reaction of 4-chlorophenylhydrazine with 2-bromoacetophenone to form 1-(4-chlorophenyl)-2-bromo-1-phenylethanone. This intermediate is then reacted with thiosemicarbazide to form (2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
CMPI has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
Formule moléculaire |
C16H14ClN3OS |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14ClN3OS/c1-18-16-19(2)15(21)14(22-16)10-13-4-3-9-20(13)12-7-5-11(17)6-8-12/h3-10H,1-2H3/b14-10-,18-16? |
Clé InChI |
ICNBFWCJIPQMLD-SFSYWFQMSA-N |
SMILES isomérique |
CN=C1N(C(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)S1)C |
SMILES canonique |
CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)





![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)